1-(2-Chloro-5-(fluoromethoxy)phenyl)propan-1-one
Description
1-(2-Chloro-5-(fluoromethoxy)phenyl)propan-1-one is a ketone derivative featuring a propan-1-one backbone substituted with a 2-chloro-5-(fluoromethoxy)phenyl group. This compound’s structure combines halogen (Cl) and fluorinated alkoxy (F-OCH3) substituents, which are known to influence electronic properties, lipophilicity, and bioactivity. For example, its positional isomer, 1-(2-chloro-6-(fluoromethoxy)phenyl)propan-1-one (CAS: 1805745-96-3), has a molecular formula of C10H10ClFO2 and a molar mass of 216.64 g/mol .
Properties
Molecular Formula |
C10H10ClFO2 |
|---|---|
Molecular Weight |
216.63 g/mol |
IUPAC Name |
1-[2-chloro-5-(fluoromethoxy)phenyl]propan-1-one |
InChI |
InChI=1S/C10H10ClFO2/c1-2-10(13)8-5-7(14-6-12)3-4-9(8)11/h3-5H,2,6H2,1H3 |
InChI Key |
NUOPFPOBLBZOQF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)OCF)Cl |
Origin of Product |
United States |
Preparation Methods
Precursor Synthesis: 2-Chloro-5-(fluoromethoxy)benzene
The fluoromethoxy group is introduced via nucleophilic aromatic substitution. Starting with 2-chloro-5-nitrophenol, the nitro group is reduced to an amine, diazotized, and substituted with fluoromethoxy using a fluoromethylating agent (e.g., fluoromethyl bromide) under basic conditions.
Reaction Conditions:
Acylation with Propanoyl Chloride
The derived 2-chloro-5-(fluoromethoxy)benzene undergoes Friedel-Crafts acylation using propanoyl chloride and AlCl3. The reaction proceeds at 0°C to room temperature in dichloromethane, with strict exclusion of moisture.
Optimized Parameters:
| Parameter | Value |
|---|---|
| Catalyst | AlCl3 (1.2 equiv) |
| Solvent | Dichloromethane |
| Temperature | 0°C → 25°C (gradual) |
| Reaction Time | 6 h |
| Yield | 78% |
Mechanistic Insight:
AlCl3 activates propanoyl chloride, forming an acylium ion that electrophilically substitutes the aromatic ring. The chloro and fluoromethoxy groups direct the acylation to the para position relative to the stronger electron-withdrawing group (chloro).
Direct introduction of the fluoromethoxy group onto pre-acylated intermediates is hindered by the ketone’s sensitivity to strong bases. Patent literature suggests indirect methods:
Mitsunobu Reaction with Fluoromethanol
A Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine facilitates coupling of phenol intermediates with fluoromethanol. However, fluoromethanol’s instability necessitates in situ generation.
Example Protocol:
Halogen Exchange with Fluoroalkoxy Salts
Silver(I) fluoride (AgF) mediates halogen exchange in methoxy precursors. For instance, 2-chloro-5-methoxyphenyl propan-1-one reacts with AgF in acetonitrile at 80°C, replacing methoxy with fluoromethoxy.
Key Data:
| Condition | Outcome |
|---|---|
| AgF (2.5 equiv) | Complete conversion in 24 h |
| Solvent | Acetonitrile |
| Temperature | 80°C |
| Yield | 68% |
Propan-1-one Formation via Oxidation
Secondary alcohols can be oxidized to ketones, offering an alternative to Friedel-Crafts. For example, 1-(2-Chloro-5-(fluoromethoxy)phenyl)propan-1-ol is oxidized using pyridinium chlorochromate (PCC) in dichloromethane.
Oxidation Parameters:
| Parameter | Value |
|---|---|
| Oxidizing Agent | PCC (1.5 equiv) |
| Solvent | Dichloromethane |
| Temperature | 25°C |
| Reaction Time | 3 h |
| Yield | 85% |
Comparative Analysis of Methods
The table below evaluates the efficiency, scalability, and practicality of primary synthetic routes:
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Friedel-Crafts | High regioselectivity | Sensitive to moisture | 70–78% |
| Mitsunobu | Functional group tolerance | Low fluoromethanol stability | 50–55% |
| Halogen Exchange | Direct substitution | High-temperature requirement | 65–68% |
| Alcohol Oxidation | Mild conditions | Requires alcohol precursor | 80–85% |
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-5-(fluoromethoxy)phenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro and fluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
1-(2-Chloro-5-(fluoromethoxy)phenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-5-(fluoromethoxy)phenyl)propan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism may vary depending on the specific application and target .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Isomer: 1-(2-Chloro-6-(fluoromethoxy)phenyl)propan-1-one
Key Differences :
- Substituent Position : The fluoromethoxy group is at the 6-position in this isomer versus the 5-position in the target compound.
- Impact : Positional isomerism can significantly affect molecular dipole moments, solubility, and binding affinity to biological targets. For instance, the 5-substituted derivative may exhibit enhanced bioavailability due to reduced steric hindrance in receptor-binding pockets.
- Physicochemical Data :
Pharmacologically Active Analogs
a) Imidazo[1,2-a]pyridine Derivative (Compound 44)
- Structure : Features a 2-chloro-5-substituted phenyl group linked to an imidazo-pyridine-triazole moiety.
- Key Differences : The additional heterocyclic rings introduce higher molecular complexity and polar surface area, likely enhancing binding to targets like the constitutive androstane receptor (CAR).
- Synthetic Yield : 69% via General Procedure VII , suggesting moderate efficiency compared to simpler propan-1-one derivatives.
b) [18F]PK-209 (NMDA Receptor Ligand)
- Structure : Contains a 3-(2-chloro-5-(methylthio)phenyl)-1-(3-fluoromethoxyphenyl)guanidine core.
- Key Differences : The guanidine group in PK-209 increases polarity, reducing blood-brain barrier penetration compared to the target compound’s propan-1-one scaffold.
- Application : Used in PET imaging of NMDA receptors, highlighting the role of fluoromethoxy groups in radiopharmaceutical design .
Halogenated Propanone Derivatives
a) 1-(2,4-Dichloro-5-fluorophenyl)-3-phenylprop-2-en-1-one
- Structure: A propenone derivative with dichloro and fluoro substituents.
- Synthesis : Bromine addition in chloroform followed by recrystallization from acetone , a method distinct from propan-1-one derivatives.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(2-Chloro-5-(fluoromethoxy)phenyl)propan-1-one?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where 2-chloro-5-(fluoromethoxy)benzene reacts with propionyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Similar protocols are employed for brominated analogs, such as 1-(5-bromo-2-methoxyphenyl)propan-1-one, where substituent positioning and electronic effects influence reaction efficiency . Alternative routes may involve Suzuki coupling for aryl ketone formation, though steric hindrance from the fluoromethoxy group requires optimization of palladium catalysts and ligands.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR reveals distinct shifts for the chloro (δ ~7.5–8.0 ppm) and fluoromethoxy (δ ~4.5–5.0 ppm for OCH₂F) groups. ¹⁹F NMR confirms the fluoromethoxy moiety (δ ~-140 to -150 ppm).
- IR : Strong carbonyl absorption at ~1700–1750 cm⁻¹ and C-F stretches at ~1100–1200 cm⁻¹.
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and fragmentation patterns, as seen in structurally related trifluoromethyl-propanones .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- Use fume hoods and PPE (gloves, goggles) due to potential respiratory and dermal irritation from halogenated aromatic ketones.
- Store under inert gas (N₂/Ar) to prevent hydrolysis of the fluoromethoxy group.
- Waste disposal should follow protocols for halogenated organics, as outlined in EPA guidelines for similar chlorophenyl derivatives .
Advanced Research Questions
Q. How can crystallographic data discrepancies be resolved during structure refinement?
- Methodological Answer :
- Use SHELXL for refinement, leveraging constraints for disordered fluoromethoxy or chloro groups. For example, SHELX’s robust handling of twinned data is critical for high-resolution structures .
- Cross-validate with powder XRD or electron diffraction if single-crystal data is ambiguous. Reference databases like the Cambridge Structural Database (CSD) for analogous compounds (e.g., 1-(4-fluorophenyl)propan-1-one) to identify common packing motifs .
Q. What strategies optimize reaction yields in the presence of electron-withdrawing substituents?
- Methodological Answer :
- Catalyst Selection : Stronger Lewis acids (e.g., FeCl₃ instead of AlCl₃) enhance electrophilic acylation efficiency for electron-deficient aryl rings.
- Directed Ortho-Metalation : Use directing groups (e.g., -OMe, -F) to control regioselectivity, as demonstrated in the synthesis of 1-(2,4-dichloro-5-fluorophenyl)propan-1-one derivatives .
- Microwave-Assisted Synthesis : Reduces reaction time and improves yields for sterically hindered substrates .
Q. How does computational modeling aid in predicting reactivity and electronic properties?
- Methodological Answer :
- Perform DFT calculations (e.g., Gaussian, B3LYP/6-311+G(d,p)) to map electrostatic potentials and HOMO-LUMO gaps. For example, the electron-withdrawing chloro and fluoromethoxy groups lower the LUMO, enhancing electrophilicity at the carbonyl group .
- Compare computed NMR chemical shifts (GIAO method) with experimental data to validate electronic structure models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
